molecular formula C10H18O B12875127 (z)-3-Decenal

(z)-3-Decenal

Cat. No.: B12875127
M. Wt: 154.25 g/mol
InChI Key: NRXZYQITMVTQIB-FPLPWBNLSA-N
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Description

(Z)-3-Decenal: is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond between the third and fourth carbon atoms in the chain, with the configuration of the double bond being in the “Z” (cis) form. This compound is known for its distinctive odor, which is often described as fatty or green, and it is commonly found in various natural sources, including essential oils and plant extracts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Decenal can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method is the hydroformylation of 1-octene, followed by selective hydrogenation to yield this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced through the isomerization of 3-decen-1-ol using a suitable catalyst. This process involves the rearrangement of the double bond to achieve the desired (Z) configuration. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound from renewable resources.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-Decenal can undergo oxidation reactions to form the corresponding carboxylic acid, (Z)-3-decanoic acid.

    Reduction: Reduction of this compound can yield (Z)-3-decen-1-ol.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Addition Reactions: Acidic or basic conditions can facilitate the addition of nucleophiles to the aldehyde group.

Major Products Formed:

    Oxidation: (Z)-3-Decanoic acid

    Reduction: (Z)-3-Decen-1-ol

    Addition Reactions: Hydrates or hemiacetals, depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-3-Decenal is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various compounds.

Biology: In biological research, this compound is studied for its role as a pheromone in certain insect species. It is also investigated for its potential antimicrobial properties .

Medicine: Research has explored the potential therapeutic applications of this compound, particularly in the development of antimicrobial agents and as a component in formulations for wound healing.

Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinctive odor. It is also employed in the fragrance industry for the formulation of perfumes and scented products.

Mechanism of Action

The mechanism by which (Z)-3-Decenal exerts its effects involves its interaction with biological membranes and proteins . As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    (E)-2-Decenal: Another unsaturated aldehyde with a different double bond configuration.

    (Z)-2-Decenal: Similar structure but with the double bond at a different position.

    (E)-3-Decenal: The trans isomer of (Z)-3-Decenal.

Uniqueness: this compound is unique due to its specific cis configuration at the third carbon, which imparts distinct chemical and physical properties compared to its isomers. This configuration influences its reactivity, odor profile, and biological activity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(Z)-dec-3-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3/b8-7-

InChI Key

NRXZYQITMVTQIB-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CC=O

Canonical SMILES

CCCCCCC=CCC=O

Origin of Product

United States

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